

Application Notes and Protocols for NMR Spectroscopic Analysis of N-Methoxyanhydrovobasinediol

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Compound of Interest

Compound Name: *N-Methoxyanhydrovobasinediol*

Cat. No.: *B15589659*

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Disclaimer: Following a comprehensive search of scientific literature and databases, specific ^1H and ^{13}C NMR spectroscopic data for **N-Methoxyanhydrovobasinediol** could not be located. The foundational publication by Xu YK, et al. in the Journal of Natural Products (2006), which describes the isolation of this compound, does not provide the detailed NMR assignments required for this analysis.

Therefore, the following application notes and protocols are presented as a detailed template for the NMR spectroscopic analysis of a representative indole alkaloid, using the known molecular formula of **N-Methoxyanhydrovobasinediol** ($\text{C}_{21}\text{H}_{26}\text{N}_2\text{O}_2$) as a structural basis. The quantitative data herein is illustrative of a typical indole alkaloid and should be used as a reference for experimental design and data interpretation.

Introduction

N-Methoxyanhydrovobasinediol is an indole alkaloid isolated from *Gelsemium elegans*.^[1] Alkaloids from this genus are known for their complex structures and significant biological activities. This document provides a detailed protocol for the structural elucidation of **N-Methoxyanhydrovobasinediol** and similar indole alkaloids using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies cover one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, which are essential for the complete assignment of proton and carbon signals and the determination of the compound's stereochemistry.

Molecular Structure and Properties

- Molecular Formula: $C_{21}H_{26}N_2O_2$
- Molecular Weight: 338.4 g/mol [2]
- CAS Number: 125180-42-9[1][3]
- Class: Indole Alkaloid[2]

Quantitative NMR Data (Illustrative)

The following tables present hypothetical 1H and ^{13}C NMR data for an indole alkaloid with the molecular formula of **N-Methoxyanhydrovobasinediol**. These values are based on typical chemical shifts for this class of compounds and are intended for illustrative purposes.

Table 1: Hypothetical 1H NMR Data (500 MHz, $CDCl_3$)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H-1	7.52	d	7.8	1H	Ar-H
H-2	7.15	t	7.5	1H	Ar-H
H-3	7.08	t	7.5	1H	Ar-H
H-4	7.30	d	8.0	1H	Ar-H
H-5	3.85	m	1H	CH	
H-6 α	1.89	m	1H	CH ₂	
H-6 β	2.10	m	1H	CH ₂	
H-14	5.40	q	6.8	1H	=CH
H-15	3.25	m	1H	CH	
H-16	4.10	d	5.0	1H	
H-17 α	3.65	d	11.5	1H	
H-17 β	3.80	d	11.5	1H	OCH ₂
H-18	1.65	d	6.8	3H	CH ₃
H-21 α	2.90	dd	14.0, 5.5	1H	N-CH ₂
H-21 β	3.10	dd	14.0, 2.0	1H	N-CH ₂
N-CH ₃	2.45	s	3H	N-CH ₃	
N-OCH ₃	3.95	s	3H	N-OCH ₃	
OH	2.50	br s	1H	OH	

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Carbon Type
C-2'	109.8	C
C-3'	128.5	C
C-4'	119.5	CH
C-5'	121.0	CH
C-6'	118.2	CH
C-7'	125.4	CH
C-8'	136.1	C
C-9'	151.8	C
C-5	53.2	CH
C-6	35.1	CH ₂
C-7	58.9	C
C-14	120.3	CH
C-15	138.7	C
C-16	78.5	CH
C-17	65.4	CH ₂
C-18	13.1	CH ₃
C-19	52.6	CH
C-20	60.1	C
C-21	50.5	CH ₂
N-CH ₃	42.8	CH ₃
N-OCH ₃	62.3	CH ₃

Experimental Protocols

Sample Preparation

- Weigh approximately 5-10 mg of the purified **N-Methoxyanhydrovobasinediol**.
- Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

- ^1H NMR Spectroscopy:
 - Pulse Program: zg30
 - Temperature: 298 K
 - Spectral Width: 16 ppm
 - Acquisition Time: 2.0 s
 - Relaxation Delay: 2.0 s
 - Number of Scans: 16
- ^{13}C NMR Spectroscopy:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.0 s
 - Relaxation Delay: 2.0 s

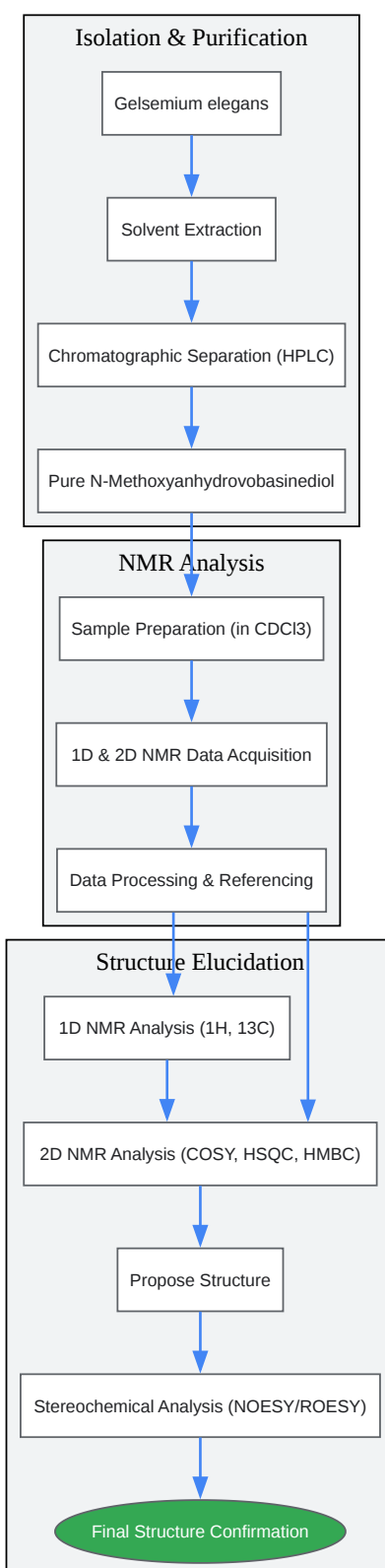
- Number of Scans: 1024
- 2D COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpqf
 - Spectral Width: 12 ppm in both dimensions
 - Number of Increments: 256
 - Number of Scans: 8
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - Spectral Width (F2 - ^1H): 12 ppm
 - Spectral Width (F1 - ^{13}C): 160 ppm
 - Number of Increments: 256
 - Number of Scans: 16
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgpndqf
 - Spectral Width (F2 - ^1H): 12 ppm
 - Spectral Width (F1 - ^{13}C): 220 ppm
 - Number of Increments: 256
 - Number of Scans: 32

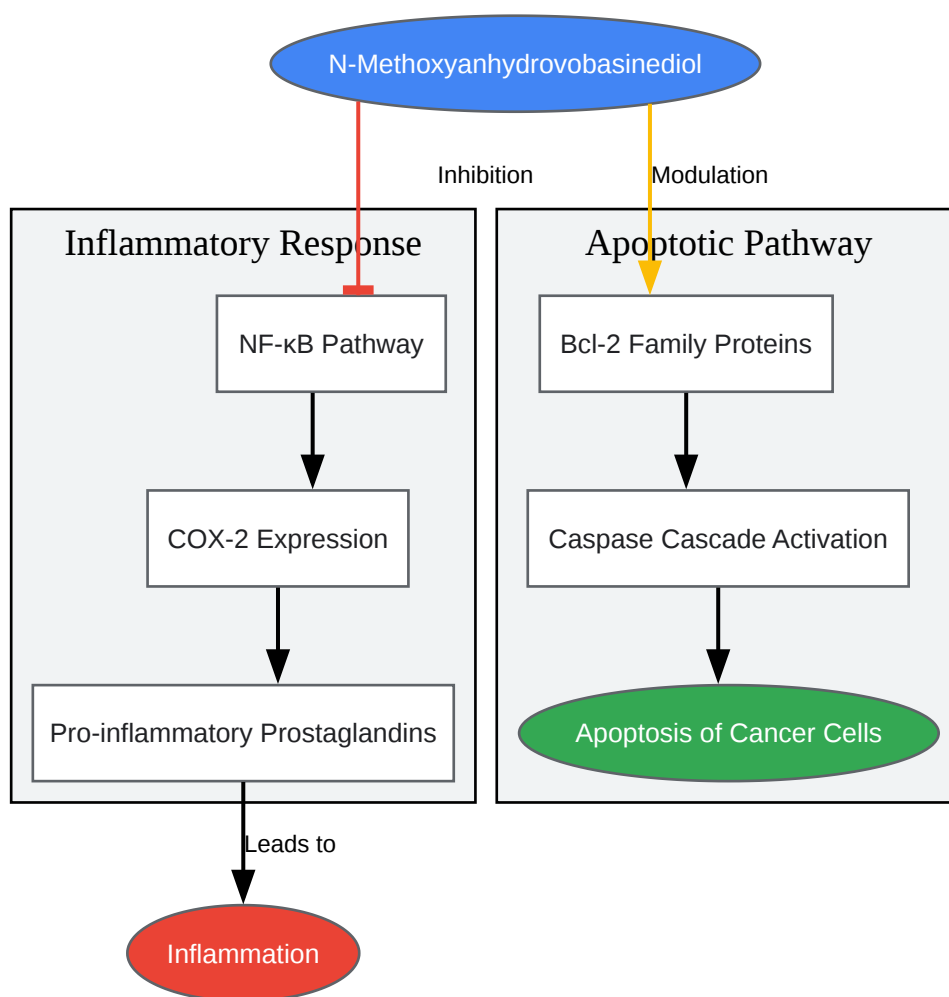
Data Processing

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

- Phase correct all spectra manually.
- Perform baseline correction.
- Reference the ^1H spectra to the TMS signal at 0.00 ppm and the ^{13}C spectra to the CDCl_3 signal at 77.16 ppm.
- Integrate the signals in the ^1H spectrum.
- Analyze the 2D spectra to establish correlations and assign all signals.

Visualizations





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